molecular formula C16H17FN4O2 B2903961 (E)-1-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide CAS No. 885181-76-0

(E)-1-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide

Cat. No.: B2903961
CAS No.: 885181-76-0
M. Wt: 316.336
InChI Key: XDDZXQDIWRXTOD-ZRDIBKRKSA-N
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Description

The compound (E)-1-(2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)piperidine-4-carboxamide is a small organic molecule featuring a piperidine ring substituted with a carboxamide group at position 4. The (E)-configured propen-1-en-1-yl linker connects a cyano group and a 4-fluorophenylamino moiety. Its characterization likely involves crystallographic tools such as SHELX for refinement and Mercury for structural visualization .

Properties

IUPAC Name

1-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-1-3-14(4-2-13)20-16(23)12(9-18)10-21-7-5-11(6-8-21)15(19)22/h1-4,10-11H,5-8H2,(H2,19,22)(H,20,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDZXQDIWRXTOD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key motifs with several analogs, as highlighted below:

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Weight Substituents Key Functional Groups Reported Use/Synthesis
Target Compound ~327.3 4-fluorophenyl, cyano, carboxamide Piperidine, α,β-unsaturated ketone Not explicitly reported
(S,E)-1-(3-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione (Compound 50) ~664.1 Quinazoline, pyrrolidine, 5-fluoropyrimidine α,β-unsaturated ketone, fluorinated aryl EGFR-targeting cytotoxic agent; synthesized via flash column chromatography (17% yield)
Ethyl 4-[2-cyano-3-(4-cyanophenyl)prop-2-enamido]benzoate 345.36 4-cyanophenyl, benzoate ester Cyano, ester Building block for drug discovery; CAS: 564465-85-6
N-(2-chloro-5-methanesulfonylphenyl)-1-(2-phenyl ethenesulfonyl)piperidine-4-carboxamide 465.9 Chloro, methanesulfonyl, phenyl ethenesulfonyl Piperidine, sulfonamide No explicit pharmacological data
Key Observations :

Piperidine vs. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) may enhance rigidity, favoring specific protein interactions .

Fluorinated Substituents :

  • The 4-fluorophenyl group in the target compound and the 3-chloro-4-fluorophenyl group in Compound 50 suggest shared strategies to enhance metabolic stability and binding affinity via halogen bonding .

Electron-Withdrawing Groups: The cyano group in the target compound and the 5-fluoropyrimidine in Compound 50 may modulate electron density, influencing reactivity or interaction with biological targets (e.g., kinases) .

Synthesis and Purification :

  • Compound 50 was synthesized with a low yield (17%), reflecting challenges in stabilizing α,β-unsaturated ketones during reactions. The target compound’s synthesis may face similar hurdles, though methods are unreported .

Hypothetical Pharmacological Implications

The α,β-unsaturated ketone motif is a known electrophilic warhead for covalent binding to cysteine residues in kinases . However, the absence of a quinazoline ring (critical for EGFR binding in Compound 50) may limit this activity in the target compound.

Physicochemical Properties

  • Solubility: The carboxamide and cyano groups in the target compound may improve aqueous solubility compared to analogs with bulky sulfonamide or methanesulfonyl groups (e.g., N-(2-chloro-5-methanesulfonylphenyl)-... in Table 1) .
  • Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, suggesting shared advantages with Compound 50 .

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